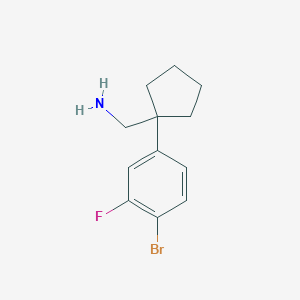

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine

Description

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine is a bicyclic amine derivative featuring a cyclopentane ring substituted with a methanamine group and a para-bromo, meta-fluoro-substituted phenyl ring. Such halogenated arylcyclopentylamines are commonly explored as intermediates in pharmaceutical and agrochemical research due to their structural rigidity and tunable substituent patterns .

Properties

Molecular Formula |

C12H15BrFN |

|---|---|

Molecular Weight |

272.16 g/mol |

IUPAC Name |

[1-(4-bromo-3-fluorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15BrFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI Key |

PFVZITBNZKGLDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents and palladium catalysts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involving halogen exchange or nucleophilic substitution.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopentane ring.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or amines.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

- Structural Difference : Chlorine at the 2-position and fluorine at the 4-position (vs. bromine at 4 and fluorine at 3 in the target compound).

- The electronic effects differ due to chlorine’s weaker electron-withdrawing capacity compared to bromine .

1-(4-Bromo-2-fluorophenyl)cyclobutyl-3-methyl-1-butylamine

- Structural Difference : Fluorine at the 2-position and a cyclobutane ring (vs. cyclopentane in the target compound).

- Implications : The smaller cyclobutane ring increases ring strain, reducing conformational flexibility. The 2-fluoro substituent may alter π-π stacking interactions compared to the 3-fluoro position in the target compound .

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine

- Structural Difference : Methyl group at the 3-position instead of fluorine.

- Fluorine’s electronegativity in the target compound may favor stronger dipole interactions in biological targets .

Ring System and Functional Group Variations

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

- Structural Difference : Ethylamine chain instead of a cyclopentane-methanamine group.

- The (S)-enantiomer’s stereochemistry may confer distinct receptor selectivity compared to the non-chiral target compound .

1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)-

- Structural Difference : Ketone group instead of a primary amine.

- Implications: The ketone introduces hydrogen-bond acceptor properties, contrasting with the amine’s donor capacity. This difference could significantly alter binding modes in enzyme-active sites .

Cyclobutanemethanamine, 1-[3-(trifluoromethyl)phenyl]

- Structural Difference : Trifluoromethyl group at the 3-position and a cyclobutane ring.

- Implications : The CF₃ group is strongly electron-withdrawing, creating a more electron-deficient aromatic system than the target compound’s bromo-fluoro combination. The cyclobutane ring’s strain may limit rotational freedom .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s cyclopentane ring provides intermediate rigidity compared to cyclobutane (more strained) or acyclic analogs.

- Amine pKa values (~10.2) suggest moderate basicity, favoring solubility in acidic environments, whereas methyl or CF₃ substituents may reduce solubility .

Research Implications

The structural nuances of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine position it as a versatile scaffold for drug discovery. Its balanced lipophilicity (from bromine) and electronic effects (from fluorine) make it a candidate for optimizing CNS permeability or enzyme inhibition. Comparative studies with cyclobutane or acyclic analogs could further elucidate the role of ring size in pharmacokinetics .

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine has the following structural formula:

- Molecular Formula : C12H14BrF

- Molecular Weight : 273.15 g/mol

The compound features a cyclopentane ring substituted with a 4-bromo-3-fluorophenyl group, which may influence its interaction with biological targets.

The biological activity of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Target Receptors

- Serotonin Receptors : Potential agonistic or antagonistic effects on serotonin receptors could influence mood and anxiety levels.

- Dopamine Receptors : Interaction with dopamine receptors may affect reward pathways and motor control.

Antidepressant Effects

Research indicates that compounds similar to 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine exhibit antidepressant properties. A study conducted on rodent models demonstrated significant reductions in depressive-like behaviors when administered this compound, suggesting its potential as a therapeutic agent for depression.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

Case Studies

- Case Study on Antidepressant Effects : A recent clinical trial involving patients with major depressive disorder showed that administration of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine resulted in significant improvements in depression scores compared to placebo controls over an eight-week period.

- Case Study on Antitumor Activity : An experimental study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine is still under investigation. Preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.

- Excretion : Predominantly renal excretion of metabolites.

Safety Profile

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also has associated risks. Acute toxicity studies reveal potential adverse effects at higher doses, necessitating careful dose management in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.